molecular formula C40H44N4O16 B158637 Uroporphyrinogen I CAS No. 1867-62-5

Uroporphyrinogen I

Cat. No. B158637
CAS RN: 1867-62-5
M. Wt: 836.8 g/mol
InChI Key: QTTNOSKSLATGQB-UHFFFAOYSA-N
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Description

Uroporphyrinogen I (URO I) is a vital intermediate in the biosynthesis of heme, a crucial component of hemoglobin and other heme-containing proteins. It is the first cyclic tetrapyrrole in the heme biosynthetic pathway, and its synthesis is regulated by a series of enzymes. URO I is a tetrapyrrole molecule, consisting of four pyrrole rings linked by methylene bridges. It is a highly reactive molecule and can undergo various chemical reactions, leading to the formation of different heme intermediates.

Scientific Research Applications

Enzymatic Activity and Genetic Implications

Uroporphyrinogen I plays a crucial role in the heme biosynthesis pathway, particularly through the activity of uroporphyrinogen synthase (URO-S). Studies have shown significant variations in URO-S activity between cord, fetal, and adult blood, indicating developmental differences and potential genetic heterogeneity (Kreimer‐Birnbaum, 1975). The enzyme's activity has been linked to genetic conditions such as acute intermittent porphyria, where variations in enzyme activity are observed (Sassa et al., 1974).

Structural and Biochemical Insights

The crystal structure of human uroporphyrinogen decarboxylase, an enzyme involved in converting uroporphyrinogen to coproporphyrinogen, provides critical insights into the enzyme's function and its role in conditions like porphyria cutanea tarda (Whitby et al., 1998). Understanding the enzyme's structure and function is essential for developing potential therapeutic strategies.

Diagnostic and Clinical Applications

Uroporphyrinogen I synthase activity in erythrocytes is a critical diagnostic marker for acute intermittent porphyria. A simplified fluorometric method for measuring this enzyme's activity has been developed, aiding in diagnosing and identifying gene carriers of this condition (Peterson et al., 1976).

Genetic Studies and Chromosome Mapping

The UPS locus encoding uroporphyrinogen I synthase has been mapped to human chromosome 11, representing the first gene assignment for an enzyme in the heme biosynthesis pathway. This finding has implications for genetic studies related to heme biosynthesis and related disorders (Meisler et al., 1980).

Uroporphyrinogen Decarboxylase Isoenzymes

Studies have identified two isoenzymes of uroporphyrinogen decarboxylase in human erythrocytes, each with distinct kinetic properties and roles in catalyzing the decarboxylation of uroporphyrinogen (Mukerji & Pimstone, 1987). This discovery adds complexity to our understanding of the metabolic roles of these enzymes.

properties

CAS RN

1867-62-5

Product Name

Uroporphyrinogen I

Molecular Formula

C40H44N4O16

Molecular Weight

836.8 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

QTTNOSKSLATGQB-UHFFFAOYSA-N

SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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